molecular formula C11H23ClN2O B1407368 [1-(Azepan-1-ylcarbonyl)butyl]amine hydrochloride CAS No. 2197421-18-2

[1-(Azepan-1-ylcarbonyl)butyl]amine hydrochloride

Cat. No.: B1407368
CAS No.: 2197421-18-2
M. Wt: 234.76 g/mol
InChI Key: HNYNEMDJBXAKPB-UHFFFAOYSA-N
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Description

[1-(Azepan-1-ylcarbonyl)butyl]amine hydrochloride: is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is known for its unique structure, which includes an azepane ring, making it a subject of interest for various research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(Azepan-1-ylcarbonyl)butyl]amine hydrochloride typically involves the reaction of azepane with butylamine under specific conditions. The process may include:

    Reaction of Azepane with Butylamine: This step involves the nucleophilic substitution reaction where azepane reacts with butylamine in the presence of a suitable catalyst.

    Formation of the Hydrochloride Salt: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt, which is the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and purity of the product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [1-(Azepan-1-ylcarbonyl)butyl]amine hydrochloride can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, [1-(Azepan-1-ylcarbonyl)butyl]amine hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may interact with specific biological targets, making it a candidate for drug development and other therapeutic applications.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. It may be used in the development of new medications for treating various diseases and conditions.

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it valuable for creating high-performance products.

Mechanism of Action

The mechanism of action of [1-(Azepan-1-ylcarbonyl)butyl]amine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular functions and processes.

Comparison with Similar Compounds

Similar Compounds

  • [1-(Piperidin-1-ylcarbonyl)butyl]amine hydrochloride
  • [1-(Morpholin-1-ylcarbonyl)butyl]amine hydrochloride
  • [1-(Pyrrolidin-1-ylcarbonyl)butyl]amine hydrochloride

Uniqueness

Compared to similar compounds, [1-(Azepan-1-ylcarbonyl)butyl]amine hydrochloride stands out due to its azepane ring structure. This unique feature may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-amino-1-(azepan-1-yl)pentan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O.ClH/c1-2-7-10(12)11(14)13-8-5-3-4-6-9-13;/h10H,2-9,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNYNEMDJBXAKPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)N1CCCCCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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